1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene (CAS 1226805-38-4) is an unsymmetrical polyhalogenated nitrobenzene building block utilized in advanced organic synthesis. It features a specific arrangement of orthogonal reactive sites: a fluorine atom activated by an adjacent nitro group for rapid nucleophilic aromatic substitution (SNAr), and a chlorine atom reserved for subsequent transition-metal-catalyzed cross-coupling [1]. This dual-reactivity profile, combined with the metabolic resistance imparted by the trifluoromethyl group, makes it a critical precursor for synthesizing multi-substituted anilines and asymmetric aromatic scaffolds in pharmaceutical and agrochemical discovery pipelines.
Attempting to substitute this specific compound with symmetric analogs, such as 1,3-dichloro-2-nitro-5-(trifluoromethyl)benzene or 1,3-difluoro-2-nitro-5-(trifluoromethyl)benzene, reduces synthetic efficiency and workflow compatibility. The dichloro analog requires significantly higher temperatures for SNAr, often leading to incomplete conversion or complex mixtures due to chlorine's poorer leaving-group ability in these systems [1]. Conversely, while the difluoro analog undergoes rapid SNAr, it leaves a residual fluorine atom that is highly resistant to standard palladium-catalyzed cross-coupling reactions, necessitating specialized catalyst systems. The specific chloro-fluoro asymmetry of this target compound is essential for executing sequential, chemoselective functionalizations without requiring protecting groups or harsh processing conditions.
In the synthesis of complex pharmaceutical intermediates, orthogonal reactivity is critical. 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene features a labile C-F bond that undergoes nucleophilic aromatic substitution (SNAr) with alkoxides or amines at 0–60 °C, yielding >60% of the desired asymmetric product while leaving the C-Cl bond intact [1]. In contrast, attempting this substitution with the symmetric 1,3-dichloro-2-nitro-5-(trifluoromethyl)benzene comparator requires elevated temperatures (>80 °C) and results in sluggish kinetics or mixtures of mono- and di-substituted products due to the poorer leaving-group ability of chlorine [2].
| Evidence Dimension | SNAr temperature and chemoselectivity |
| Target Compound Data | Rapid, highly regioselective displacement of fluorine at 0–60 °C (>60% yield) |
| Comparator Or Baseline | 1,3-dichloro-2-nitro-5-(trifluoromethyl)benzene (>80 °C required, prone to mixtures) |
| Quantified Difference | Target enables a >20 °C reduction in reaction temperature with absolute chemoselectivity. |
| Conditions | SNAr with alkoxide/amine nucleophiles in THF or similar polar aprotic solvents. |
Procurement of this specific fluoro-chloro building block guarantees orthogonal reactivity, enabling mild, protecting-group-free synthesis of asymmetric trifluoromethylated aromatics.
Following the initial SNAr reaction, the residual halogen must serve as a reliable handle for further scaffold elaboration. The target compound retains a C-Cl bond that readily undergoes standard palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at 80–100 °C using standard catalysts like Pd(dppf)Cl2 [1]. If a buyer were to substitute this with 1,3-difluoro-2-nitro-5-(trifluoromethyl)benzene, the initial SNAr would proceed, but the residual C-F bond is notoriously inert to standard Pd catalysis, requiring specialized nickel catalysts and forcing conditions to achieve >50% conversion [2].
| Evidence Dimension | Suitability for standard transition-metal cross-coupling |
| Target Compound Data | C-Cl bond undergoes oxidative addition with standard Pd catalysts at 80–100 °C |
| Comparator Or Baseline | 1,3-difluoro-2-nitro-5-(trifluoromethyl)benzene (residual C-F bond is inert to standard Pd) |
| Quantified Difference | Target allows the use of standard Pd catalysts, whereas the difluoro analog requires specialized Ni/Pd systems and higher activation energy. |
| Conditions | Standard Suzuki-Miyaura or Buchwald-Hartwig cross-coupling protocols. |
Buyers must select the chloro-fluoro analog to ensure the resulting intermediate can be easily and cost-effectively diversified using standard cross-coupling workflows.
The presence of the ortho-nitro group is essential for activating the adjacent halogens toward nucleophilic attack. In 1-chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene, the synergistic electron-withdrawing effects of the nitro and para-trifluoromethyl groups lower the activation energy for SNAr, permitting complete conversion at ≤60 °C [1]. By comparison, baseline analogs lacking the nitro group, such as 1-chloro-3-fluoro-5-(trifluoromethyl)benzene, require forcing conditions (e.g., >120 °C in DMSO) to achieve >40% SNAr conversion [2]. Furthermore, the nitro group can be subsequently reduced to an aniline in >80% yield, providing a critical amine handle for final API assembly [3].
| Evidence Dimension | SNAr activation temperature and yield |
| Target Compound Data | Complete SNAr conversion at ≤60 °C, followed by >80% nitro reduction yield |
| Comparator Or Baseline | 1-chloro-3-fluoro-5-(trifluoromethyl)benzene (requires >120 °C for moderate conversion) |
| Quantified Difference | Target lowers the required processing temperature by >60 °C while providing an essential reducible handle. |
| Conditions | Nucleophilic aromatic substitution followed by standard nitro reduction (e.g., Fe/NH4Cl or Pd/C). |
The nitro group is non-negotiable for buyers needing mild SNAr conditions and a subsequent amine handle for urea, amide, or sulfonamide formation.
Procured for constructing highly substituted aniline cores where the 3-position requires an ether or amine linkage (installed via mild SNAr) and the 1-position requires an aryl or heteroaryl group (installed via standard Pd-catalyzed cross-coupling) [1].
Serves as a foundational building block for trifluoromethylated herbicides or insecticides, where the specific 1,2,3,5-substitution pattern dictates target binding affinity and the CF3 group ensures environmental and metabolic resistance [1].
Utilized in high-throughput parallel synthesis workflows, allowing medicinal chemists to rapidly diversify a single scaffold by sequentially varying the nucleophile, the cross-coupling partner, and the amine capping group without changing the core reaction conditions [1].